Array ( [bid] => 14772730 ) Buy Benzyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate

Benzyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate

Catalog No.
S15367013
CAS No.
M.F
C13H14N2O2S
M. Wt
262.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 3-methyl-5-(methylamino)isothiazole-4-carbo...

Product Name

Benzyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate

IUPAC Name

benzyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

InChI

InChI=1S/C13H14N2O2S/c1-9-11(12(14-2)18-15-9)13(16)17-8-10-6-4-3-5-7-10/h3-7,14H,8H2,1-2H3

InChI Key

ILNDQOKHIQZBOY-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1C(=O)OCC2=CC=CC=C2)NC

Benzyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate is a heterocyclic organic compound featuring an isothiazole ring, which is characterized by the presence of sulfur and nitrogen atoms within a five-membered ring structure. This compound is notable for its potential biological activities and applications in medicinal chemistry. The isothiazole moiety is known for its role in various pharmacologically active compounds, making it a subject of interest in drug discovery and development.

The chemical reactivity of Benzyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate can be attributed to the functional groups present in its structure. The carboxylate group can participate in various reactions, such as:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it can lose carbon dioxide.
  • Nucleophilic substitutions: The methylamino group can act as a nucleophile in substitution reactions.

The isothiazole ring itself can undergo electrophilic substitution reactions, making it versatile for further chemical modifications.

Benzyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate exhibits significant biological activity, particularly in the context of cancer research. Compounds containing isothiazole structures have been reported to show inhibition against various cancer cell lines by targeting specific proteins involved in cell division and survival. For instance, some derivatives have demonstrated inhibitory effects on mitotic kinesins, which are essential for proper spindle formation during cell division, leading to potential applications as anticancer agents .

Various synthetic routes have been explored for the preparation of Benzyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate. Common methods include:

  • Condensation Reactions: Combining appropriate thiazole precursors with benzylamine derivatives under acidic or basic conditions.
  • Cyclization Techniques: Using thioketones or thioamides with appropriate aldehydes or ketones to form the isothiazole ring.
  • Functional Group Transformations: Modifying existing compounds through alkylation or acylation to introduce the desired methylamino and carboxylate functionalities.

These methods allow for the efficient synthesis of this compound while providing opportunities for structural variations.

Benzyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate finds applications primarily in medicinal chemistry and drug development. Its potential as an anticancer agent makes it a candidate for further pharmacological studies. Additionally, its unique chemical structure may lead to the discovery of novel therapeutic agents targeting various diseases beyond cancer.

Interaction studies involving Benzyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate often focus on its binding affinity to specific biological targets, such as proteins involved in cell cycle regulation. Techniques such as surface plasmon resonance and fluorescence spectroscopy are commonly employed to elucidate these interactions. Understanding these interactions is crucial for optimizing the compound's efficacy and selectivity as a therapeutic agent.

Several compounds share structural similarities with Benzyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate, including:

  • 2-(3-benzamidopropanamido)thiazole-5-carboxylate
  • Methylthiazolecarboxylic acid
  • Thiazolopyridine derivatives

Comparison Table

Compound NameStructure FeaturesBiological Activity
Benzyl 3-methyl-5-(methylamino)isothiazole-4-carboxylateIsothiazole ring with carboxylateAnticancer properties
2-(3-benzamidopropanamido)thiazole-5-carboxylateSimilar thiazole coreInhibits mitotic kinesins
Methylthiazolecarboxylic acidThiazole with carboxylic acidAntimicrobial activity
Thiazolopyridine derivativesThiazole fused with pyridineVarious biological activities

The uniqueness of Benzyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate lies in its specific combination of functional groups and structural features that enhance its biological activity compared to other similar compounds.

XLogP3

3.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

262.07759887 g/mol

Monoisotopic Mass

262.07759887 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-11-2024

Explore Compound Types